molecular formula C10H7F5O4 B1683733 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic Acid CAS No. 651331-92-9

2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic Acid

Cat. No.: B1683733
CAS No.: 651331-92-9
M. Wt: 286.15 g/mol
InChI Key: BLEWPNAUDGZWPU-UHFFFAOYSA-N
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Description

UR-1505 is a nuclear factor of activated T cells (NF-AT) inhibitor potentially for the treatment of atopic dermatitis. UR-1505 acts by means of a specific mechanism inhibiting T cell activation depending on T cell receptor signaling pathway. Furthermore, the antiproliferative effects of UR-1505 are not a consequence of decreased cell viability.

Properties

CAS No.

651331-92-9

Molecular Formula

C10H7F5O4

Molecular Weight

286.15 g/mol

IUPAC Name

2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid

InChI

InChI=1S/C10H7F5O4/c11-9(12,10(13,14)15)4-19-5-1-2-6(8(17)18)7(16)3-5/h1-3,16H,4H2,(H,17,18)

InChI Key

BLEWPNAUDGZWPU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OCC(C(F)(F)F)(F)F)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1OCC(C(F)(F)F)(F)F)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid
UR 1505
UR-1505
UR1505

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoate (obtained in example 1) (0.72 g, 2.40 mmol) in MeOH (9.7 mL), KOH (0.51 g, 86%; 7.80 mmol) dissolved in H2O (3 mL) was added and the resulting mixture was refluxed for 4 hours. The mixture was allowed to cool and MeOH was evaporated. The residue thus obtained was treated with H2O (5 mL) and the resulting solution was acidified with 6 N HCl. The white solid formed was collected by filtration, washed with cold H2O and dried in vacuo, yielding the title compound (55% yield).
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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